molecular formula C32H40BrClN2O3 B14165612 2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide CAS No. 696627-32-4

2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide

Cat. No.: B14165612
CAS No.: 696627-32-4
M. Wt: 616.0 g/mol
InChI Key: BKJDWVREVBKTTB-UHFFFAOYSA-N
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Description

2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide is a complex organic compound characterized by the presence of bromine, chlorine, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The presence of bromine and chlorine atoms allows for nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide is unique due to its specific combination of bromine, chlorine, and cyclohexyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

696627-32-4

Molecular Formula

C32H40BrClN2O3

Molecular Weight

616.0 g/mol

IUPAC Name

2-[2-(4-bromobenzoyl)-1-(4-chlorophenyl)butyl]-N,N'-dicyclohexylpropanediamide

InChI

InChI=1S/C32H40BrClN2O3/c1-2-27(30(37)22-13-17-23(33)18-14-22)28(21-15-19-24(34)20-16-21)29(31(38)35-25-9-5-3-6-10-25)32(39)36-26-11-7-4-8-12-26/h13-20,25-29H,2-12H2,1H3,(H,35,38)(H,36,39)

InChI Key

BKJDWVREVBKTTB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)NC2CCCCC2)C(=O)NC3CCCCC3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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